molecular formula C5H4Br2F6 B1597038 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane CAS No. 371-83-5

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Cat. No.: B1597038
CAS No.: 371-83-5
M. Wt: 337.88 g/mol
InChI Key: XYMBGGTVDWPIBA-UHFFFAOYSA-N
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Description

Overview of Organohalogen Chemistry: Emphasis on Fluorine and Bromine Linkages

The distinctive characteristics of any organohalogen compound are rooted in the nature of its carbon-halogen bonds. In the case of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane, the presence of both carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds creates a molecule with dual reactivity.

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol (approximately 544 kJ/mol). calpaclab.com This exceptional strength stems from the large electronegativity difference between fluorine (3.98 on the Pauling scale) and carbon (2.55), which creates a highly polarized and short bond (around 1.35 Å). calpaclab.comsigmaaldrich.comnih.gov This polarity induces a partial positive charge on the carbon and a partial negative charge on the fluorine, leading to a strong electrostatic attraction that contributes to the bond's stability. calpaclab.comresearchgate.netchemicalbook.com Consequently, organofluorine compounds exhibit high thermal and chemical stability, resistance to oxidation, and are generally less reactive. nih.govchemicalbook.com

Conversely, the carbon-bromine bond is significantly weaker and longer than the C-F bond. wikipedia.org With a lower electronegativity difference between bromine (2.96) and carbon (2.55), the C-Br bond is less polar but still considered polar. sigmaaldrich.comnih.gov This bond is more susceptible to cleavage, making organobromine compounds more reactive than their fluorinated counterparts. scribd.com The bromine atom can act as a good leaving group in nucleophilic substitution reactions, a key feature in synthetic organic chemistry. broadpharm.com

The table below summarizes the contrasting properties of C-F and C-Br bonds.

PropertyCarbon-Fluorine (C-F) BondCarbon-Bromine (C-Br) Bond
Pauling Electronegativity F: 3.98, C: 2.55Br: 2.96, C: 2.55
Average Bond Energy ~480-552 kJ/mol wikipedia.orgcalpaclab.comnih.gov~288 kJ/mol wikipedia.org
Average Bond Length ~1.35 Å calpaclab.comnih.gov~1.96 Å libretexts.org
Polarity Highly Polar researchgate.netchemicalbook.comPolar sigmaaldrich.comnih.gov
Reactivity Low, highly stable nih.govchemicalbook.comModerate, good leaving group scribd.combroadpharm.com

The Significance of Perfluorinated and Perbrominated Alkanes in Contemporary Chemical Sciences

The unique properties of the C-F bond are amplified in perfluorinated alkanes (PFCs), where all hydrogen atoms on a carbon skeleton are replaced by fluorine. These compounds are renowned for their extreme chemical and thermal stability. nih.govfishersci.ca Their surfaces have very low energy, making them both water-repellent (hydrophobic) and oil-repellent (oleophobic). nih.govnih.gov These characteristics are leveraged in a wide range of applications, including the production of high-performance polymers like Teflon, advanced lubricants, liquid breathing systems, and stain-repellent coatings. wikipedia.orglibretexts.orgnih.gov In life sciences, the strategic incorporation of fluorine or trifluoromethyl groups is a common strategy to enhance the metabolic stability and bioavailability of pharmaceuticals and agrochemicals. nih.govnih.gov

The landscape for perbrominated alkanes is vastly different. Due to the lower strength of the C-Br bond, these compounds lack the extreme stability of their perfluorinated analogs. Instead of being used for inert materials, polybrominated compounds are often valued for their reactivity. They can serve as dense liquids or, more commonly, as effective brominating agents in organic synthesis. For example, reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) are used to introduce bromine atoms into other molecules or to activate certain functional groups. mdpi.com The relative ease with which the C-Br bond can be broken makes perbrominated compounds useful as chemical intermediates rather than as final, durable products.

Research Landscape for this compound and Related Polyhalogenated Pentane (B18724) Derivatives

This compound (CAS Number: 371-83-5) is a specialized chemical that exists at the confluence of fluorine and bromine chemistry. sigmaaldrich.com Its structure, featuring a five-carbon chain with reactive bromine atoms at both ends and stabilizing fluorine atoms on the bromine-bearing carbons and the central carbon, makes it a valuable bifunctional intermediate.

Current research applications identify this compound as a "protein degrader building block". scbt.comcalpaclab.com This strongly suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. nih.gov These molecules consist of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. broadpharm.com The structure of this compound makes it an ideal candidate for the linker component. The two bromine atoms provide reactive handles for attaching the two different ligands, while the partially fluorinated pentane chain acts as the spacer. The fluorine atoms in the linker can influence crucial properties of the final PROTAC, such as its conformation, solubility, and metabolic stability.

The broader research into polyhalogenated pentane derivatives is diverse. Studies include the synthesis of simple analogs like 1,5-dibromopentane (B145557) from precursors such as 1,5-pentanediol (B104693) or tetrahydropyran. chemicalbook.com Other research explores the complex transformations of pentane under superelectrophilic conditions or the use of chlorinated pentenones as precursors for more complex cyclic molecules. researchgate.net Furthermore, other functionalized hexafluoropentane derivatives, such as 1,1,1,5,5,5-hexafluoropentane-2,4-dione and 1,1,1,5,5,5-hexafluoro-2,2,4,4-pentanetetrol, are documented as chemical entities, indicating a wider interest in this class of fluorinated C5 building blocks. nih.gov This landscape highlights a field where polyhalogenated pentanes are used both to study fundamental chemical reactivity and to construct highly specialized molecules for advanced applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-1,1,3,3,5,5-hexafluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2F6/c6-4(10,11)1-3(8,9)2-5(7,12)13/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMBGGTVDWPIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(F)(F)Br)(F)F)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371596
Record name 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane
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Molecular Weight

337.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371-83-5
Record name 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentene
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Advanced Synthetic Methodologies for 1,5 Dibromo 1,1,3,3,5,5 Hexafluoropentane and Analogues

Pioneering Synthetic Routes and Reaction Pathways to Hexafluoropentane Scaffolds

The construction of the hexafluoropentane backbone, especially with a specific arrangement of fluorine and hydrogen atoms, has been approached through various classical and modern synthetic strategies. These methods often involve the careful introduction of halogen atoms onto a pre-existing carbon chain or the assembly of the chain from smaller fluorinated and non-fluorinated building blocks.

Nucleophilic Substitution Reactions in Brominated Fluorocarbons

Nucleophilic substitution is a fundamental transformation in organic chemistry for the formation of carbon-halogen bonds. harvard.edu In the context of synthesizing fluorinated compounds, this often involves the displacement of a leaving group by a fluoride (B91410) ion or the reaction of a fluorinated nucleophile. The carbon-halogen bond is polarized due to the high electronegativity of halogens (with the exception of iodine), making the carbon atom electrophilic and susceptible to attack by nucleophiles. organic-chemistry.org The strength of the carbon-halogen bond is a critical factor, with the C-F bond being the strongest in organic chemistry. beilstein-journals.org

For the synthesis of brominated fluorocarbons, nucleophilic substitution reactions can be employed, though the direct substitution of fluorine is challenging due to the strength of the C-F bond. organic-chemistry.org More commonly, a hydrocarbon skeleton is first brominated, and then fluorine is introduced via nucleophilic substitution of the bromine atoms. However, for a compound like 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane, a more plausible route involves building the carbon chain with the desired fluorine atoms already in place and then introducing the terminal bromine atoms.

One pioneering approach to similar α,ω-dibromoperfluoroalkanes involves the radical telomerization of fluoroalkenes. For instance, the telomerization of tetrafluoroethylene (B6358150) with dibromodifluoromethane (B1204443) has been shown to produce a series of compounds with the general formula Br(CF₂)nBr. organic-chemistry.orgresearchgate.netcas.cn While this specific reaction yields fully fluorinated chains, the concept can be adapted. A potential pathway to the target molecule's scaffold could involve the telomerization of vinylidene fluoride (CH₂=CF₂) with a suitable bromine-containing telogen. The radical telomerization of vinylidene fluoride has been studied with various chain transfer agents, leading to oligomers with alternating CH₂ and CF₂ units. ftorpolymer.ru20.210.105nih.gov Controlling the stoichiometry and reaction conditions would be crucial to selectively obtain the desired pentane (B18724) derivative.

Electrophilic Fluorination and Bromination Strategies

Electrophilic halogenation provides an alternative route to introduce halogen atoms into organic molecules. Electrophilic fluorination often employs reagents with a weakened N-F bond, such as Selectfluor, which can deliver an electrophilic fluorine species. wikipedia.orggoogle.com These reactions are particularly useful for fluorinating electron-rich substrates like enols, enamines, and aromatic compounds. google.com However, the electrophilic fluorination of alkanes is less common and often leads to mixtures of products. wikipedia.org

A more relevant strategy for the synthesis of this compound would be the electrophilic bromination of a pre-fluorinated precursor. For instance, if a 1,1,3,3,5,5-hexafluoropentane could be synthesized, its terminal C-H bonds could potentially be substituted by bromine via a radical halogenation mechanism, which can be initiated by UV light or heat. cas.cnftorpolymer.rumasterorganicchemistry.comucsb.edu The reactivity of C-H bonds in radical halogenation follows the order tertiary > secondary > primary. cas.cn

Modern advancements have seen the development of photoredox catalysis for halogenation reactions. For example, the addition of dibromofluoromethane (B117605) to unactivated alkenes has been achieved using an iridium-based photoredox catalyst, leading to 1-bromo-1-fluoroalkanes. organic-chemistry.org This highlights the potential of light-mediated methods in constructing complex halogenated molecules under mild conditions.

Carbene Addition Reactions Relevant to Halogenated Alkane Synthesis

Carbenes, which are neutral molecules containing a divalent carbon atom, are highly reactive species that can undergo addition reactions with alkenes to form cyclopropanes. mdpi.com Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), are key intermediates in these transformations. mdpi.com

While not a direct route to a linear pentane, carbene chemistry is fundamental to the synthesis of certain halogenated building blocks. For example, the reaction of a dihalocarbene with an alkene can introduce a gem-dihalo group. The Simmons-Smith reaction, which utilizes a carbenoid (a metal-complexed reagent with carbene-like reactivity), is another powerful method for cyclopropane (B1198618) synthesis and demonstrates the utility of carbene-like species in C-C bond formation. mdpi.com The synthesis of fluorinated cyclopropanes using trifluoromethyl or difluoromethyl carbenes has also been extensively studied. cas.cn These cyclopropanes can then potentially be used as precursors for linear fluorinated chains through ring-opening reactions.

Catalytic Approaches and Reagent Development for Polyhalogenated Alkane Synthesis

The development of catalytic methods for the synthesis of polyhalogenated alkanes is crucial for improving efficiency, selectivity, and sustainability. Transition-metal catalysis, in particular, has opened new avenues for the formation of carbon-halogen bonds.

Recent research has focused on the development of catalysts for oxyhalogenation reactions, which integrate alkane functionalization and halogen recovery in a single step. nih.gov For instance, palladium catalysts supported on silica (B1680970) have shown high selectivity in the oxyhalogenation of methane. nih.gov While this is for a simpler alkane, the principles could be extended to more complex substrates.

For the synthesis of brominated alkanes, heterogeneous catalysts are being explored to replace traditional corrosive reagents like concentrated sulfuric acid. Alumina-modified sulfated zirconia has been reported as an efficient and reusable catalyst for the preparation of bromopropane from n-propanol. google.com

In the realm of fluorination, catalytic methods often employ transition metals to facilitate the reaction. For example, silver catalysts have been used for chemoselective decarboxylative fluorination. Furthermore, photoredox catalysis has emerged as a powerful tool. The use of an iridium photocatalyst enables the deoxyfluorination of alcohols to fluoroalkanes under visible light. These catalytic systems offer milder reaction conditions and can tolerate a wider range of functional groups, which would be beneficial for the multi-step synthesis of a complex molecule like this compound.

Optimization of Reaction Conditions and Process Efficiency for this compound Synthesis

Optimizing reaction conditions is a critical step in any synthetic process to maximize yield, minimize byproducts, and ensure scalability. For the synthesis of a specific target like this compound, this would involve a systematic study of various parameters.

Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. For instance, in the synthesis of brominated alkanes, an optimal temperature range is crucial to achieve high yields without promoting side reactions. google.com

Reaction Time: The duration of the reaction needs to be sufficient for the completion of the desired transformation without leading to the formation of degradation products.

Concentration of Reactants: The stoichiometry of the reactants can dictate the course of the reaction and the product distribution.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction mechanism. For example, in photoredox-catalyzed reactions, the solvent can play an active role in the reaction pathway. organic-chemistry.org

Catalyst Loading: In catalytic reactions, the amount of catalyst used needs to be optimized to achieve a high turnover number and frequency while minimizing cost.

Modern approaches to reaction optimization increasingly rely on high-throughput experimentation (HTE) and machine learning algorithms. These tools allow for the rapid screening of a large number of reaction conditions and the identification of optimal parameters in a more efficient manner than traditional one-variable-at-a-time methods.

Purification and Isolation Techniques for Highly Halogenated Organic Compounds

The purification and isolation of the target compound from the reaction mixture is a crucial final step to obtain a product of high purity. Highly halogenated organic compounds often possess unique physical properties, such as high density and boiling points, which can be exploited for their separation.

Common purification techniques include:

Distillation: This technique separates compounds based on differences in their boiling points. For high-boiling compounds or those that are thermally sensitive, vacuum distillation is employed to lower the boiling point.

Chromatography: This is a powerful separation technique based on the differential partitioning of compounds between a stationary phase and a mobile phase.

Column Chromatography: Often used for preparative scale purification.

Gas Chromatography (GC): Can be used for both analysis and purification of volatile compounds.

Crystallization: This method relies on the differences in solubility of the desired compound and impurities in a particular solvent at different temperatures.

Extraction: Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases.

For fluorinated compounds, specific techniques may be required. "Fluorous chemistry" utilizes the principle that highly fluorinated compounds are preferentially soluble in fluorous solvents, allowing for their separation from non-fluorinated or less-fluorinated compounds. beilstein-journals.org Additionally, the removal of acidic impurities from fluorinated hydrocarbons can be achieved by treatment with amines followed by distillation. organic-chemistry.org

Mechanistic Elucidation of Reactivity and Transformation Pathways of 1,5 Dibromo 1,1,3,3,5,5 Hexafluoropentane

Fundamental Reaction Mechanisms Involving Carbon-Bromine and Carbon-Fluorine Bonds

The reactivity of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is dominated by the disparity between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest single bonds in organic chemistry, whereas the C-Br bond is considerably weaker and more susceptible to cleavage.

Bond TypeAverage Bond Enthalpy (kJ/mol)Electronegativity Difference (Pauling Scale)Key Characteristics
C-F ~485~1.43High strength, low polarizability, resistant to cleavage
C-Br ~285~0.41Weaker, more polarizable, primary site for substitution and radical formation

This table presents generalized data to illustrate fundamental chemical principles.

Investigating Nucleophilic Substitution at Bromine- and Fluorine-Substituted Carbons

Nucleophilic substitution reactions on this compound almost exclusively occur at the carbon-bromine centers. The bromine atom is a good leaving group, and the carbon to which it is attached is electrophilic. The strong electron-withdrawing effect of the two adjacent fluorine atoms on the terminal carbons (-CF₂Br) further increases the electrophilicity of these sites, making them highly susceptible to attack by nucleophiles.

Common nucleophilic substitution reactions would involve reagents such as amines, alkoxides, thiolates, and carbanions, leading to the displacement of one or both bromide ions. Given the symmetry of the molecule, reactions can be controlled stoichiometrically to achieve either mono- or di-substitution.

Conversely, the carbon-fluorine bonds are highly resistant to nucleophilic attack. The immense strength of the C-F bond, coupled with the poor leaving group ability of the fluoride (B91410) anion under typical Sₙ2 conditions, renders the fluorinated positions of the molecule inert to substitution.

Radical-Mediated Processes and Halogen Atom Abstraction Reactions

The C-Br bond's relative weakness makes it a focal point for radical reactions. Homolytic cleavage of the C-Br bond can be initiated by ultraviolet (UV) light, heat, or radical initiators (e.g., AIBN), generating a bromine radical and a 1,1,3,3,5,5-hexafluoropentyl radical.

This primary radical can then engage in various propagation steps. A key process is halogen atom abstraction, where a radical species abstracts a bromine atom from a molecule of this compound to form a new carbon-centered radical. Research on analogous systems shows that radical addition across unsaturated bonds is a common pathway for fluorinated radicals. rsc.orgrsc.org For instance, the radical generated from this compound could add to alkenes or alkynes, providing a route to more complex fluorinated structures. Such radical processes are fundamental in polymer chemistry and materials science for creating fluorinated coatings and polymers.

Thermal and Photochemical Degradation Studies of Polyhalogenated Pentanes

The stability of polyhalogenated compounds under thermal and photochemical stress is a critical aspect of their application profile. For this compound, degradation is dictated by the weakest links in its structure.

Thermal Degradation: Upon heating, the initial degradation step is the homolytic cleavage of the C-Br bonds, as they have the lowest bond dissociation energy in the molecule. This would generate radical species that could lead to a cascade of further reactions, including recombination, disproportionation, or elimination of hydrogen bromide (HBr), if a suitable base is present. The polyfluorinated carbon backbone itself is thermally robust. Studies on related polymeric materials show that thermal degradation often involves the breaking of chemical bonds in both the main and side chains. nih.gov

Photochemical Degradation: Similar to thermal degradation, photochemical breakdown initiated by UV radiation would primarily involve the C-Br bond. The energy from UV photons is sufficient to induce homolysis, creating radicals. In the presence of oxygen, photo-oxidation can occur. Studies on related polycarbonates show that irradiation can lead to complex rearrangements and oxidation, particularly at susceptible C-H bonds adjacent to activating groups. For this compound, the methylene (B1212753) (-CH₂-) groups are activated by the adjacent -CF₂- groups and would be potential sites for oxidative attack following initial radical formation.

Reactivity as a Bifunctional Building Block in Organic Transformations

The presence of two reactive C-Br bonds at opposite ends of a rigid fluorinated spacer makes this compound an archetypal bifunctional building block or linker. calpaclab.com This dual reactivity allows for the construction of larger, often symmetrical, molecules and polymers.

By reacting with two equivalents of a nucleophile (e.g., a phenol, amine, or thiol), it can be used to synthesize molecules of the type Nu-(CH₂CF₂)₂CH₂-Nu. This strategy is valuable for creating:

Fluorinated Polymers: Polycondensation reactions with difunctional nucleophiles (e.g., diamines or diols) can produce fluorinated polymers with enhanced thermal stability, chemical resistance, and specific dielectric properties.

Macrocycles and Heterocycles: Intramolecular cyclization of monosubstituted derivatives or intermolecular reactions with linking agents can form complex cyclic structures. The synthesis of fluorinated heterocycles is a known application for related fluorinated synthons.

Probes and Materials: The rigid, fluorinated pentane (B18724) chain can be incorporated into larger molecules to act as a "fluorous" tag or to modify the physical properties (e.g., solubility, lipophilicity) of pharmacologically active compounds or materials.

Stability Under Diverse Chemical Environments

The stability profile of this compound is a direct consequence of its bond energies and functional groups.

Neutral and Aprotic Conditions: The compound is relatively stable in neutral, aprotic solvents at ambient temperature, making it easy to store and handle. sigmaaldrich.com

Acidic Conditions: It is generally stable in the presence of non-nucleophilic acids. However, strong protic acids in the presence of a nucleophile could facilitate substitution at the C-Br bond.

Basic Conditions: The compound is susceptible to strong bases. Besides nucleophilic substitution, bases can induce elimination of HBr, particularly at elevated temperatures, by abstracting a proton from one of the methylene groups to form a double bond.

Reducing and Oxidizing Agents: Strong reducing agents (e.g., metal hydrides or dissolving metals) can reduce the C-Br bonds. Strong oxidizing agents may attack the C-H bonds of the methylene groups, although the electron-withdrawing nature of the adjacent difluoromethylene groups provides some oxidative stability.

State of the Art Analytical and Structural Characterization of 1,5 Dibromo 1,1,3,3,5,5 Hexafluoropentane

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane from complex matrices and for its quantification. Both gas and liquid chromatography play significant roles in the analysis of fluorinated and brominated compounds.

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

Comprehensive two-dimensional gas chromatography (GC × GC) offers enhanced separation capabilities for complex mixtures of fluorinated compounds. nih.govwikipedia.org This technique utilizes two columns with different stationary phases, providing a more detailed separation of analytes. wikipedia.org In GC × GC, the effluent from the first column is systematically transferred to a second, shorter column for further separation. wikipedia.org This results in a two-dimensional chromatogram where compounds are separated based on two different properties, such as boiling point and polarity. nih.govwikipedia.org

For fluorinated compounds, GC × GC can effectively separate them from hydrocarbons and other organic molecules. nih.gov The distinct physicochemical properties of fluorinated compounds lead to their separation into specific regions of the two-dimensional chromatogram, facilitating their identification. nih.govagc.com The use of a high-resolution time-of-flight mass spectrometer (HRTOF-MS) as a detector further enhances the analytical power by providing accurate mass information for structural confirmation. nih.govagc.com

Key Findings from GC × GC Analysis of Fluorinated Compounds:

FindingDescriptionReference
Selective Separation Fluorinated compounds can be selectively isolated from complex hydrocarbon matrices. nih.gov
Structured Chromatograms Analytes are arranged in the 2D chromatogram based on chain length and fluorine content. nih.gov
Enhanced Identification Coupling with HRTOF-MS allows for reliable structural analysis. nih.govagc.com

High-Performance Liquid Chromatography (HPLC) for Fluorinated Brominated Compounds

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of fluorinated and brominated compounds. chromatographyonline.com Fluorinated stationary phases in HPLC can offer alternative selectivity compared to traditional C8 or C18 columns. chromatographyonline.com These phases can lead to different elution orders and improved separation of halogenated compounds. chromatographyonline.comoup.com

For brominated compounds, HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) provides bromine-specific detection, which is highly advantageous for identifying bromine-containing metabolites and degradation products in complex samples. researchgate.nets4science.at The characteristic isotopic signature of bromine (79Br and 81Br) is particularly useful for spotting these compounds in mass spectra. researchgate.net

HPLC Methods for Halogenated Compounds:

TechniqueApplicationAdvantageReference
Fluorinated Phases Separation of fluorinated and non-fluorinated analytes.Complementary selectivity to standard C18 phases. chromatographyonline.com
HPLC-ICP-MS Bromine-specific detection in complex matrices.High sensitivity and specificity for bromine. researchgate.nets4science.at
Reversed-Phase HPLC General separation of halogenated hydrocarbons.Widely applicable with various detectors. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry is indispensable for the definitive identification of this compound by providing exact mass measurements and detailed fragmentation patterns.

Electron Ionization (EI) and Negative Chemical Ionization (NCI) Mass Spectrometry

Electron ionization (EI) and negative chemical ionization (NCI) are two common ionization techniques used in GC-MS for the analysis of halogenated compounds.

Electron Ionization (EI): This hard ionization technique results in extensive fragmentation, providing a detailed mass spectrum that can serve as a fingerprint for the compound. miamioh.edu For alkanes, fragmentation often involves the cleavage of C-C bonds, leading to a series of characteristic ions. youtube.com The fragmentation of polybrominated compounds in EI can be complex, with losses of bromine atoms and other fragments. nih.gov

Negative Chemical Ionization (NCI): NCI is a softer ionization technique that is highly sensitive for electrophilic compounds, including those containing halogens. gcms.czwikipedia.org It often produces less fragmentation than EI, with a prominent molecular ion or a simple adduct, which is useful for molecular weight determination. gcms.cznih.gov For compounds with electronegative elements like bromine and fluorine, NCI can offer enhanced selectivity and sensitivity. wikipedia.org

Comparison of EI and NCI for Halogenated Compounds:

Ionization ModeFragmentationSensitivity/SelectivityTypical Ions for Brominated CompoundsReference
EI Extensive, provides structural detail.Less selective.M+, [M-Br]+, [M-2Br]+ nih.gov
NCI Soft, often shows molecular ion.High for electrophilic compounds.[M]-, Br-, [HBr2]- nih.govgcms.czwikipedia.org

Tandem Mass Spectrometry (MS/MS) and Neutral Loss Scanning (NLS) for Organohalogen Fingerprinting

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by analyzing the fragmentation of a selected precursor ion.

Neutral Loss Scanning (NLS): This MS/MS technique is used to identify a class of compounds that lose a common neutral fragment upon collision-induced dissociation (CID). shimadzu.comnasa.gov For halogenated compounds, scanning for the neutral loss of a halogen atom (e.g., Br, Cl) or a hydrohalic acid (e.g., HBr, HCl) can selectively detect these compounds in a complex mixture. shimadzu.comenovatia.com For instance, a neutral loss scan for 79 u or 81 u would indicate the loss of a bromine atom.

Precursor Ion Scan (PIS) of Triple Quadrupole Mass Spectrometry (QqQ MS) for Organobromine Compounds

Precursor Ion Scan (PIS): In a precursor ion scan, the mass spectrometer is set to detect all precursor ions that produce a specific product ion. nih.gov For organobromine compounds, the bromide ions (Br- at m/z 79 and 81) are characteristic fragment ions. researchgate.net By setting the third quadrupole to detect only these ions, a precursor ion scan can selectively identify all brominated compounds in a sample that produce this fragment. researchgate.net This method is highly specific and sensitive for screening unknown brominated compounds. researchgate.net

Advanced MS/MS Scanning Techniques for Organohalogens:

Scan TypePrincipleApplication for OrganohalogensReference
Neutral Loss Scan (NLS) Detects precursors that lose a common neutral fragment.Selectively identifies compounds losing a halogen or hydrohalic acid. shimadzu.comnasa.govenovatia.com
Precursor Ion Scan (PIS) Detects all precursors that form a specific product ion.Screens for brominated compounds by detecting the Br- fragment ions (m/z 79/81). nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F, ⁸¹Br NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of fluorinated organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework of this compound, while ⁸¹Br NMR offers insights into the electronic environment of the bromine atoms, albeit with certain limitations.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single signal for the four equivalent protons of the two methylene (B1212753) (CH₂) groups at C2 and C4. This signal would likely appear as a triplet of triplets due to coupling with the adjacent geminal fluorine atoms on C1/C5 and C3. The high electronegativity of the neighboring CF₂ groups would shift this signal downfield compared to a non-fluorinated alkane.

¹³C NMR: The ¹³C NMR spectrum would display two distinct signals corresponding to the two types of carbon environments. The carbons of the CH₂ groups (C2 and C4) would appear at a certain chemical shift, while the CF₂ carbons (C1, C3, and C5) would appear at a different, significantly downfield-shifted position due to the deshielding effect of the fluorine atoms. Crucially, all carbon signals would exhibit splitting due to coupling with fluorine atoms (¹JCF, ²JCF, etc.), providing valuable structural information. The signal for C1 and C5 would be a triplet due to coupling with the two directly attached fluorine atoms, and the signal for C3 would also be a triplet.

¹⁹F NMR: As a nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is particularly sensitive and informative for fluorinated compounds. nih.gov For this compound, two main signals are expected. One signal would correspond to the four equivalent fluorine atoms of the CBrF₂ groups at the ends of the chain (C1 and C5). The other signal would represent the two equivalent fluorine atoms of the central CF₂ group (C3). Both signals would be split into multiplets due to coupling with the vicinal protons of the CH₂ groups. The chemical shifts are typically referenced to an internal standard like CFCl₃. rsc.org

⁸¹Br NMR: Direct detection of bromine via ⁸¹Br NMR in covalent compounds like this is generally impractical with standard high-resolution NMR spectrometers. huji.ac.il Both bromine isotopes, ⁷⁹Br and ⁸¹Br, are quadrupolar nuclei, which leads to very rapid relaxation and consequently extremely broad resonance signals, often too broad to be observed in solution-state NMR of small molecules. huji.ac.ilrsc.org While ⁸¹Br is the preferred nucleus over ⁷⁹Br due to its slightly narrower signals, its application is typically limited to studies of bromide ions in symmetrical environments or solid-state NMR and Nuclear Quadrupole Resonance (NQR) spectroscopy. huji.ac.ilnih.gov NQR, in particular, is a more suitable technique for characterizing the electronic environment of covalently bonded bromine atoms. rsc.orgnih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Details
¹H-CH₂- (C2, C4)~3.0 - 4.0Triplet of Triplets (tt)Coupling to adjacent CF₂ groups
¹³C-CBrF₂ (C1, C5)~110 - 125Triplet (t)¹JCF coupling
-CF₂- (C3)~105 - 120Triplet (t)¹JCF coupling
-CH₂- (C2, C4)~30 - 40Triplet (t)²JCF coupling
¹⁹F-CBrF₂ (C1, C5)~ -50 to -70Triplet (t)³JFH coupling to -CH₂- protons
-CF₂- (C3)~ -100 to -120Quintet (quint)³JFH coupling to -CH₂- protons
⁸¹Br-BrN/AVery BroadImpractical for high-resolution solution NMR huji.ac.il

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. For this compound, these techniques can confirm the presence of specific functional groups and offer insights into the molecule's conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by bands corresponding to vibrational modes that induce a change in the molecular dipole moment. The most prominent features expected for this compound are:

C-F Stretching: Very strong and intense absorption bands are expected in the region of 1100-1300 cm⁻¹. The high polarity of the C-F bond makes these vibrations strongly IR-active. Studies on other perfluorinated compounds confirm the presence of strong bands in this region. jimdo.com

C-H Stretching: Absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups would appear in the 2850-3000 cm⁻¹ range.

CH₂ Bending: Scissoring and rocking vibrations for the methylene groups are expected around 1450 cm⁻¹ and 720 cm⁻¹, respectively.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. It is often complementary to IR spectroscopy. For this compound, key Raman-active modes would include:

Symmetric C-F Stretching: Symmetric vibrations of the CF₂ groups would be strong in the Raman spectrum.

C-C Backbone Stretching: The stretching vibrations of the carbon backbone would be observable.

C-Br Stretching: The C-Br bond vibration is typically strong and easily identifiable in the Raman spectrum, providing clear evidence for the bromine substitution.

Analysis of both IR and Raman spectra can provide a comprehensive vibrational assignment, confirming the molecular structure. DFT calculations are often used to support the assignment of observed vibrational bands in related fluorinated molecules. acs.orgacs.org

Table 2: Predicted Principal Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (asymmetric & symmetric)2850 - 3000MediumMedium
CH₂ Scissoring~1450MediumWeak
C-F Stretch (asymmetric & symmetric)1100 - 1300Very StrongStrong
C-C Stretch900 - 1100Medium-WeakMedium
CH₂ Rocking~720MediumWeak
C-Br Stretch500 - 600StrongVery Strong

X-ray Diffraction Studies of Halogenated Pentane (B18724) Derivatives and Related Coordination Compounds

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related halogenated compounds provides a strong basis for predicting its solid-state characteristics.

Studies on other halogenated organic molecules reveal the importance of intermolecular interactions, such as halogen bonding, in dictating the crystal packing. rsc.orgnih.gov In the solid state, it is plausible that the bromine atoms of this compound would participate in halogen bonds (C-Br···Br or C-Br···F), which are directional, non-covalent interactions that can significantly influence the supramolecular architecture. nih.gov

Furthermore, X-ray diffraction studies of coordination compounds containing fluorinated ligands show that fluorine atoms can engage in various weak intermolecular interactions. nih.govresearchgate.netrsc.org An XRD analysis of this compound would reveal:

Molecular Conformation: The precise gauche or anti arrangement of the C-C backbone.

Bond Parameters: Exact bond lengths (C-C, C-H, C-F, C-Br) and angles.

Crystal Packing: The arrangement of molecules in the unit cell and the nature of intermolecular forces, including van der Waals forces and potential halogen bonds.

The structural data from XRD would be invaluable for computational modeling and for understanding the physical properties of the material.

Table 3: Typical Bond Lengths Expected from X-ray Diffraction Analysis

BondTypical Bond Length (Å)
C-C1.50 - 1.54
C-H0.96 - 1.09
C-F1.33 - 1.38
C-Br1.90 - 1.97

Computational Chemistry and Theoretical Investigations of 1,5 Dibromo 1,1,3,3,5,5 Hexafluoropentane

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated energetic properties. For 1,5-dibromo-1,1,3,3,5,5-hexafluoropentane, DFT methods can elucidate its conformational preferences, the strength of its chemical bonds, and its inherent reactivity.

The carbon backbone of this compound possesses rotational freedom around its C-C single bonds, leading to various possible three-dimensional arrangements known as conformers. The presence of bulky and highly electronegative fluorine atoms, along with terminal bromine atoms, significantly influences the molecule's preferred shape. researchgate.net Fluorine substitution is known to have a profound impact on the conformational profiles of alkane chains. nih.govacs.org

Computational studies on analogous 1,3-difluorinated alkanes show that the interaction between fluorine atoms and the polarity of the surrounding medium heavily influence conformational stability. nih.govacs.org For this compound, DFT calculations would be employed to determine the relative energies of its various staggered conformers (e.g., anti vs. gauche arrangements of the carbon backbone). These calculations typically involve geometry optimization of different starting structures to find the local and global energy minima on the potential energy surface.

The stability of different conformers is dictated by a balance of steric hindrance, electrostatic interactions (dipole-dipole), and hyperconjugation effects. In fluorinated alkanes, gauche conformations can be unusually stable due to favorable hyperconjugative interactions between C-C or C-H bonding orbitals and C-F antibonding orbitals. A thorough conformational analysis would reveal the most likely shapes the molecule adopts at a given temperature, which in turn dictates its bulk physical properties and how it interacts with other molecules.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

Conformer DescriptionDihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Anti-Anti~180°, ~180°0.0065
Anti-Gauche~180°, ~60°0.8515
Gauche-Anti~60°, ~180°0.8515
Gauche-Gauche~60°, ~60°1.905

Note: This table is illustrative, based on typical conformational preferences in similar molecules. Specific DFT calculations for this compound would be required for accurate data.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. wikipedia.org DFT calculations can provide reliable estimates of BDEs, offering insight into the weakest points of a molecule and its likely fragmentation pathways under thermal or photochemical stress. For this compound, the C-Br and C-C bonds are of particular interest.

The C-Br bonds are expected to be the weakest, making them the most probable sites for initial reaction. The presence of electron-withdrawing fluorine atoms on adjacent carbons can influence the C-Br BDE. Theoretical methods like the G4 method have been used to obtain accurate BDEs for halogenated compounds. researchgate.net

Table 2: Typical Bond Dissociation Energies (BDEs) for Related Compounds

Bond TypeExample CompoundBDE (kJ/mol) at 298 K
CH₃-BrBromomethane293
CF₃-BrBromotrifluoromethane285 ucsb.edu
C-C (in alkane)Ethane377
C-C (in perfluoroalkane)Hexafluoroethane406 ucsb.edu
C-H (primary)Propane421

Note: This table provides reference BDEs from the literature for similar bond types. The actual BDEs for this compound would require specific calculations.

Reactivity descriptors, also derived from DFT, quantify the chemical reactivity of a molecule. Key descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital indicate the molecule's ability to donate or accept electrons, respectively.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, a positive region (a "sigma-hole") is expected on the bromine atoms, making them susceptible to nucleophilic attack. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the details of a few molecules, molecular modeling and dynamics (MD) simulations allow for the study of larger systems, such as the bulk liquid or solutions, over time.

The bromine atoms in this compound are capable of forming a specific type of non-covalent interaction called a halogen bond. acs.org This occurs when the electrophilic region on a halogen atom (the σ-hole) interacts attractively with a nucleophilic site on an adjacent molecule. nih.gov The presence of highly electronegative fluorine atoms enhances the positive character of the σ-hole on the bromine atoms, strengthening these potential interactions. researchgate.net

Studies on similar dibromoperfluoroalkanes have shown they form one-dimensional networks with Lewis bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) through N···Br halogen bonds. nih.gov The strength of the halogen bond is tunable and generally increases in the order Cl < Br < I. nih.gov MD simulations, using specialized force fields that can account for the σ-hole, can be employed to study how these directional halogen bonds influence the self-assembly and aggregation behavior of this compound in the liquid state or in solution. nih.gov

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) for Environmental Fate and Chemical Behavior

QSAR and QSPR models are statistical tools that correlate a molecule's structure with its biological activity or physical properties, respectively. researchgate.net These models are crucial for predicting the potential environmental impact and general behavior of chemicals, especially when experimental data is scarce. nih.gov

For a compound like this compound, QSAR/QSPR models could be developed to predict:

Toxicity: By comparing its structural features to those of other halogenated hydrocarbons with known toxicity data. nih.govflemingcollege.ca

Environmental Fate: Properties like the octanol-water partition coefficient (log K_ow), water solubility, and potential for bioaccumulation can be estimated.

Physicochemical Properties: Boiling point, vapor pressure, and retention times in chromatography.

These models rely on calculating a set of numerical "descriptors" from the molecule's structure. These can range from simple counts of atoms and bond types to more complex quantum chemical parameters like charge distributions and orbital energies. vu.nl The predictive power of QSAR/QSPR models depends heavily on the quality and relevance of the data set of compounds used to build the model. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for mapping out the step-by-step mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined.

For this compound, computational methods could be used to investigate various potential reactions:

Nucleophilic Substitution: The C-Br bonds are the most likely sites for nucleophilic attack. DFT calculations can model the transition states for S_N1 or S_N2 reactions, helping to predict reaction rates and outcomes.

Radical Reactions: The mechanism of reactions initiated by photolysis or pyrolysis, which would likely proceed via the homolytic cleavage of a C-Br bond, can be explored.

Elimination Reactions: The possibility of dehydrobromination or other elimination pathways can be assessed by calculating the activation barriers for these processes.

For example, a computational study on the reaction of 4,5-dibromo-1,2-diaminobenzene with copper cyanide used DFT to investigate the kinetics and thermodynamics, identifying key transition states and activation energies for the substitution of bromine. researchgate.net A similar approach could provide fundamental insights into the reactivity of this compound.

Environmental Dynamics and Biogeochemical Fate of 1,5 Dibromo 1,1,3,3,5,5 Hexafluoropentane and Analogues

Atmospheric Transport, Photodegradation, and Reaction Kinetics

The atmospheric fate of halogenated hydrocarbons is largely dictated by their susceptibility to photolytic degradation and reaction with atmospheric oxidants, primarily the hydroxyl radical (•OH). nih.govdlr.de For many chlorinated and brominated hydrocarbons, photolysis by solar UV radiation, particularly in the lower stratosphere (around 200 nm), is a major loss process. nih.gov The atmospheric lifetimes of fully fluorinated compounds can be exceptionally long, often exceeding 2,000 years, as their primary destruction mechanism is often confined to the mesosphere (above 60 km). nih.govzenodo.org

The presence of chlorine and bromine atoms in a molecule, as in 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane, can make it more susceptible to degradation compared to its perfluorinated counterparts. The carbon-bromine bond is generally weaker than the carbon-fluorine bond, suggesting that photodissociation of the C-Br bond is a likely atmospheric degradation pathway. The atmospheric lifetime of a halogenated compound is inversely related to its reactivity with •OH radicals and its UV absorption cross-section. nih.gov For instance, the lifetimes of chlorofluorocarbons (CFCs) and halons are heavily influenced by stratospheric photolysis. nih.govnih.gov

Table 1: Atmospheric Lifetimes of Selected Halogenated Species This table presents data for analogous compounds to infer the potential behavior of this compound.

Source: Data compiled from references nih.govnih.gov.

Aquatic and Soil Environmental Degradation Pathways

In aquatic environments, the degradation of halogenated compounds can occur through hydrolysis and photolysis. Hydrolysis is a chemical transformation process where a molecule is cleaved by reaction with water. The rate of hydrolysis for halogenated hydrocarbons can vary by orders of magnitude depending on the compound's structure and environmental conditions like pH and temperature. epa.gov For example, the hydrolytic half-life for 1,1,2,3,3-pentachloropropane (B75905) is 0.013 years, whereas for 1,2-dichloroethene it is 2.1 x 10¹⁰ years. epa.gov Generally, compounds with more halogen substituents may exhibit different hydrolytic reactivity. epa.gov

Aquatic photolysis, or the breakdown of compounds by sunlight in water, is another significant degradation pathway. This can occur through two primary mechanisms: direct photolysis, where the compound itself absorbs light, and indirect photolysis, where other substances in the water, known as photosensitizers (like dissolved organic matter - DOM), absorb light and produce reactive species that then degrade the compound. nih.govdigitellinc.com Halide ions (like bromide from this compound) can be converted into reactive halogen species by reacting with photochemically produced reactive oxygen species (ROS) such as hydroxyl radicals, which can then participate in further degradation reactions. nih.govnih.gov The presence of bromide in aromatic compounds has been shown to enhance photochemical reactivity due to the "heavy atom" effect, which increases light absorption rates. rsc.org

Microorganisms play a crucial role in the environmental fate of many organic pollutants. However, highly halogenated compounds are often resistant to microbial attack. nih.gov The complete metabolism of polyhalogenated compounds can sometimes require a sequence of anaerobic and aerobic conditions. nih.gov Under anaerobic conditions, reductive dehalogenation can occur, where a halogen atom is removed and replaced by a hydrogen atom. The resulting less-halogenated products may then be susceptible to oxidation by oxygenases under aerobic conditions. nih.gov

While attempts to isolate pure bacterial cultures that can completely metabolize highly halogenated compounds have had limited success, genetically engineered microorganisms have shown promise. For example, a strain of Pseudomonas engineered with genes for two different oxygenases was able to metabolize polyhalogenated compounds through sequential reductive and oxidative reactions. nih.gov Alkane hydroxylase systems, found in bacteria like Gordonia sp., are capable of oxidizing a range of normal and cycloalkanes, which is a key step in their biotransformation. nih.gov The presence of fluorine atoms, however, can significantly increase the resistance of a compound to microbial degradation. libretexts.org

Sorption, Leaching, and Volatilization in Environmental Compartments

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment.

Sorption: Polyhalogenated compounds are generally hydrophobic and tend to sorb to organic matter in soil and sediment. wikipedia.orgwikipedia.org This process reduces their concentration in the aqueous phase and limits their mobility. The strong affinity of these compounds for organic carbon means that highly organic sediments can act as a significant environmental sink. wikipedia.org

Leaching: Leaching is the process by which a chemical dissolves in water and moves downward through the soil profile, potentially contaminating groundwater. wikipedia.org The extent of leaching is inversely related to the compound's sorption to soil particles. While strong sorption would limit leaching, the mobility of halogenated compounds can still be a concern, especially for those that are more water-soluble or in soils with low organic matter content. Chlorinated solvents, for example, are known groundwater contaminants. wikipedia.org

Volatilization: Volatilization is the transfer of a chemical from a surface (like soil or water) to the atmosphere. This process is influenced by the compound's vapor pressure and Henry's Law constant. itrcweb.org Chemicals with a high vapor pressure and low Henry's Law constant will readily volatilize from dry surfaces but are less likely to do so from water. itrcweb.org The volatilization of pesticides from soil is a complex process affected by factors such as soil moisture, temperature, air flow, and the properties of the pesticide itself. rivm.nl For instance, volatilization losses are typically highest from a moist soil surface during the warmest part of the day and are significantly reduced if the soil surface becomes dry. rivm.nl

Bioaccumulation and Biomagnification Potential of Related Polyhalogenated Alkanes

Bioaccumulation refers to the net accumulation of a chemical in an organism from all sources (water, air, food). Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain.

Many polyhalogenated compounds, particularly brominated flame retardants (BFRs) and polychlorinated alkanes (PCAs), are known to be persistent and to bioaccumulate. researchgate.netacs.orgnih.gov These characteristics are often linked to their lipophilicity (tendency to dissolve in fats), which allows them to be stored in the fatty tissues of organisms. acs.org

Novel brominated flame retardants (NBFRs), developed as alternatives to restricted compounds like polybrominated diphenyl ethers (PBDEs), have also been detected in various environmental compartments, from industrialized regions to remote polar ecosystems. acs.orgoup.com Studies have shown that NBFRs can accumulate in aquatic and terrestrial food webs. researchgate.netnih.gov For example, biomagnification factors (BMFs), which indicate biomagnification if greater than 1, have been calculated for various NBFRs in different food chains. nih.gov The bioaccumulation potential can be influenced by the organism's physiology and metabolic capabilities, which can vary significantly between species. nih.govnih.gov For instance, some polychlorinated alkanes (PCAs) can be metabolized through pathways like hydroxylation and dechlorination, which affects their bioaccumulation in animals like polar bears. acs.org

Given its structure as a polyhalogenated alkane containing both bromine and fluorine, this compound is presumed to have the potential to bioaccumulate, though specific studies are lacking. Its persistence and lipophilic nature would be key determinants of this potential.

Table 2: Bioaccumulation Metrics for Selected Novel Brominated Flame Retardants (NBFRs) This table provides examples from related compounds to illustrate the concept of biomagnification.

Source: Data from reference nih.gov. A BMF > 1 indicates biomagnification.

Development of Analytical Methods for Environmental Detection and Quantification

The accurate detection and quantification of halogenated organic compounds in environmental samples are essential for assessing their distribution, fate, and potential risks. Gas chromatography (GC) is the primary technique used for separating these compounds from complex environmental matrices. tandfonline.com

For detection, two main types of detectors are commonly coupled with GC:

Electron Capture Detector (ECD): GC-ECD is highly sensitive to compounds containing electronegative atoms like halogens. It has been a standard method for monitoring compounds like chlorofluorocarbons (CFCs) and other halogenated greenhouse gases at background atmospheric levels. tandfonline.comnih.gov

Mass Spectrometry (MS): GC-MS provides higher selectivity and confident identification based on the mass-to-charge ratio of fragmented ions. tandfonline.comdntb.gov.ua High-resolution mass spectrometry (HRMS) offers even greater accuracy for identifying unknown compounds. dntb.gov.ua GC-MS can be operated in different modes, such as selected ion monitoring (SIM), to enhance sensitivity for target analytes. restek.com

Sample preparation is a critical step to concentrate the analytes from the sample matrix (e.g., air, water, soil) and remove interferences. Techniques include:

For Air: Cryogenic preconcentration, where air samples are passed through traps cooled to very low temperatures (e.g., -165 °C) to trap the compounds of interest before analysis. tandfonline.com

For Water: Liquid-liquid extraction or solid-phase extraction (SPE) are used to transfer the analytes from the water sample into a small volume of an organic solvent. nih.govrestek.com

For Soil/Sediment: Solvent extraction is typically used to remove the target compounds from the solid matrix.

These analytical methods, particularly GC-MS, are capable of simultaneously determining a wide range of halogenated compounds at low concentrations (µg/L or ppb levels) in environmental samples. restek.comresearchgate.net

Extractable Organohalogen (EOX) Mass Balance Methodologies

The Extractable Organohalogen (EOX) method is a sum parameter analysis used to determine the total concentration of extractable organically bound halogens (chlorine, bromine, and iodine, but not fluorine) in various environmental matrices, particularly solids like soil, sediment, and waste. qa-group.comanalytik-jena.com This approach provides a comprehensive measure of the total halogen load from organic compounds without requiring the individual analysis of each specific substance. qa-group.com The EOX value is crucial for monitoring environmental pollution and ensuring compliance with regulations concerning halogenated compounds. qa-group.com

The fundamental principle of the EOX method involves the extraction of organohalogens from a sample using a non-polar solvent, followed by combustion of the extract and subsequent quantification of the resulting hydrogen halides. qa-group.comanalytik-jena.com This technique is instrumental in organohalogen mass balance studies, which aim to quantify the fraction of unidentified organohalogens in a sample by comparing the EOX value with the sum of concentrations of individually identified (target) organohalogen compounds. acs.org A significant gap between the EOX value and the sum of targeted compounds indicates the presence of unknown or "emerging" organohalogens. acs.org

The U.S. Environmental Protection Agency (EPA) Method 9023 and DIN 38414-17 are standardized procedures for EOX determination. analytik-jena.comepa.gov These methods specify the procedural steps from sample preparation to final analysis. The general workflow includes extraction, combustion, and detection.

Research Findings:

While direct studies on the EOX mass balance of this compound are not prominent in the reviewed literature, the methodology is applicable to brominated compounds. Research on other organobromine compounds, such as polybrominated diphenyl ethers (PBDEs), demonstrates the utility of comparing the determined Extractable Organobromine (EOBr) with the total bromine (TBr) to understand the contribution of known and unknown brominated substances in environmental samples. acs.org In one study on marine organisms, the identified EOBr constituted only a small fraction (0.08–0.11%) of the total measured EOBr, suggesting a significant presence of diverse and naturally occurring organobromine compounds. acs.org

The selection of the extraction solvent is a critical step, with options like n-hexane, petroleum ether, or ethyl acetate (B1210297) being used depending on the specific method and sample matrix. analytik-jena.comscience.gov The subsequent analysis by combustion ion chromatography (CIC) involves a two-phase combustion process to ensure the complete conversion of organic compounds into detectable species. analytik-jena.com

Table 1: General Parameters for EOX Analysis according to DIN 38414-17

Parameter Specification Purpose
Extraction Solvent n-hexane, iso-hexane, cyclo-hexane, petroleum ether To isolate organohalogen compounds from the solid matrix.
Extraction Method Soxhlet extraction (e.g., for 8 hours) To ensure thorough extraction of the analytes.
Combustion Atmosphere Phase 1: Argon (up to 1050 °C); Phase 2: Oxygen To achieve complete combustion of the extract and conversion of halogens to hydrogen halides.
Drying of Combustion Products Concentrated sulfuric acid To remove moisture before detection.
Detection Method Micro-coulometric titration To quantify the amount of hydrogen halides produced.
Calibration Standards Decachlorobiphenyl in n-hexane To create a calibration curve for quantification.

This table is a generalized representation based on the principles outlined in the provided source. analytik-jena.com

Non-Target and Suspect Screening Approaches for Emerging Pollutants

Non-target and suspect screening approaches are powerful analytical strategies for identifying "unknown unknowns" and "known unknowns," respectively, in complex environmental samples. jhu.edu These methods are increasingly vital for detecting emerging contaminants, including halogenated organic compounds, that are not routinely monitored but may pose environmental risks. envchemgroup.com Unlike targeted analysis, which looks for specific, predetermined compounds, non-target screening aims to identify any detectable chemical feature, while suspect screening searches for a predefined list of potential compounds. jhu.eduau.dk

High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is the core technology for these screening methods. jhu.eduau.dkacs.org Techniques like time-of-flight mass spectrometry (TOF-MS) and Orbitrap MS provide the mass accuracy and resolution needed to determine elemental compositions and tentatively identify unknown compounds. envchemgroup.comau.dk For halogenated compounds, the characteristic isotopic patterns of chlorine and bromine are particularly useful for initial identification in complex chromatograms. envchemgroup.com

Research Findings:

Recent studies have successfully employed non-target and suspect screening to identify a wide array of halogenated pollutants in various environmental media. For instance, a study of airborne pollutants in industrial areas of Canada using GC coupled with ion mobility spectrometry and HRMS (GC-IMS-MS) identified 19 groups of halogenated pollutants, including chlorinated and brominated anisoles and a novel polyfluoroalkyl substance (PFAS). acs.orgnih.gov Another study used GC/Q-TOF-MS for non-target screening of air around metallurgical plants, identifying several emerging organic chemicals of high toxicity. researchgate.net

The process of identification involves several confidence levels, ranging from a confirmed structure with a reference standard (Level 1) to an exact mass of interest (Level 5). au.dk Many studies achieve tentative identification (Level 2 or 3) through matching mass spectra with extensive libraries. au.dk The development of comprehensive reference libraries is crucial for increasing the confidence of identifications in suspect screening. nih.gov

While this compound has not been explicitly identified as an emerging pollutant in the reviewed screening studies, its structure as a brominated and fluorinated alkane makes it a candidate for detection by these methods. The non-selective nature of the data acquisition in these approaches means that such compounds could be detected if present in sufficient concentrations. jhu.edu

Table 2: Key Aspects of Non-Target and Suspect Screening Techniques

Aspect Description Relevance for Halogenated Compounds
Analytical Platform High-Resolution Mass Spectrometry (e.g., TOF-MS, Orbitrap) coupled with Chromatography (GC or LC). jhu.eduacs.org Provides high mass accuracy to determine elemental formulas.
Screening Type Suspect: Searches for a predefined list of compounds. Non-Target: Aims to identify all detectable chemical features. jhu.eduau.dk Can be used to search for specific halogenated compounds of concern or to discover novel ones.
Identification Strategy Matching of mass spectra, retention times, and isotopic patterns against spectral libraries and databases. envchemgroup.comau.dk Characteristic isotopic patterns of bromine and chlorine aid in identification. envchemgroup.com
Confidence Levels A tiered system (e.g., 5 levels) to classify the certainty of identification. au.dk Provides a standardized way to report the reliability of findings for emerging pollutants.

This table summarizes the general principles of non-target and suspect screening as described in the cited literature.

Sample Preparation and Clean-up Procedures for Complex Environmental Matrices

Effective sample preparation and clean-up are critical for the accurate analysis of trace organic pollutants like this compound in complex environmental matrices such as soil, water, and waste. analytik-jena.comscience.gov The primary goals of these procedures are to isolate the target analytes from the matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental detection. researchgate.netnorman-network.net The choice of method depends on the physicochemical properties of the analyte (e.g., volatility, polarity) and the nature of the sample matrix. dtic.milnih.gov

For volatile organic compounds (VOCs) in solid matrices like soil, methods aim to minimize volatilization losses during collection and preparation. dtic.milnv.gov This can involve field preservation using agents like sodium bisulfate or methanol (B129727), or collecting samples in specialized coring devices. nv.gov For water samples, common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), as well as headspace analysis for volatile compounds. nih.govnih.gov

Research Findings:

For the analysis of halogenated VOCs, various extraction and clean-up methods have been developed and compared. Methanol extraction has been shown to be a robust method for recovering a range of VOCs from soil. dtic.mil For water samples, LLE with a solvent like n-hexane followed by gas chromatography with an electron capture detector (GC-ECD) has been used to measure high concentrations of compounds like bromoform. nih.gov

In the context of EOX analysis, Soxhlet extraction with a non-polar solvent is a standard method for solid samples. analytik-jena.com For broader screening purposes, extraction with less polar solvents like ethyl acetate or hexane (B92381) is common for GC-based analysis. norman-network.net However, clean-up steps, such as passing the extract through silica (B1680970) gel, must be carefully considered as they can lead to the loss of certain compounds. norman-network.net

For highly volatile compounds, static headspace analysis, where the vapor above the sample is analyzed, is a simpler alternative to LLE that requires minimal sample manipulation. nih.gov The efficiency of these methods can be influenced by factors such as the soil's organic carbon content and the analyte's octanol-water partition coefficient. dtic.mil

Table 3: Comparison of Sample Preparation Methods for Volatile Halogenated Compounds

Method Principle Target Matrix Advantages Disadvantages
Methanol Extraction Analyte is extracted from a solid sample into methanol. An aliquot of the methanol is then analyzed. dtic.milclean.com.br Soil, Solids Robust recovery for a range of VOCs; good for higher concentration samples. dtic.mil Solvent can interfere with some analyses; requires solvent handling and disposal.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte from a liquid sample (e.g., water) into an immiscible solvent (e.g., n-hexane). nih.gov Water Effective for a wide range of compounds; well-established technique. Can be labor-intensive; uses significant solvent volumes. nih.gov
Solid-Phase Extraction (SPE) Analyte is adsorbed from a liquid sample onto a solid sorbent, then eluted with a small volume of solvent. science.govnorman-network.net Water Reduces solvent usage; can concentrate analytes and clean up the sample simultaneously. nih.gov Sorbent selection is critical; potential for sorbent to become clogged.
Static Headspace (HS) Analysis The vapor phase in equilibrium with a solid or liquid sample is injected into the GC. nih.gov Water, Soil Simple, requires minimal sample manipulation; solvent-free. nih.gov Less sensitive for non-volatile compounds; matrix effects can be significant.
Soxhlet Extraction Continuous extraction of a solid sample with a refluxing solvent. analytik-jena.com Soil, Solids, Waste Exhaustive extraction; standardized for methods like EOX. analytik-jena.com Time-consuming; requires large volumes of solvent.

This table provides a comparative overview of common sample preparation techniques based on information from the cited sources.

Advanced Applications and Derivatization Strategies for 1,5 Dibromo 1,1,3,3,5,5 Hexafluoropentane in Research

Utilization as a Synthetic Synthon for Specialty Fluorinated and Brominated Compounds

As a bifunctional molecule, 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane offers two reactive sites for the construction of more complex molecules. The presence of both bromine and fluorine imparts specific properties to the resulting compounds, making it a target for researchers in the field of fluorinated materials and specialty chemicals.

Precursor for Fluoroalkene and Fluoroalkyne Synthesis

While direct, detailed research on the conversion of this compound to fluoroalkenes and fluoroalkynes is not extensively documented in publicly available literature, the fundamental principles of dehydrohalogenation suggest its potential in this area. The presence of hydrogen atoms on the carbons adjacent to the difluoromethylene groups allows for the theoretical elimination of hydrogen bromide (HBr) to form unsaturated systems.

The synthesis of fluoroalkenes often involves the elimination of a hydrogen halide from a halo-fluoroalkane. In the case of this compound, a strong base could potentially induce the elimination of HBr to yield a terminal fluoroalkene. A subsequent elimination could, in principle, lead to the formation of a fluoroalkyne, although this transformation is generally more challenging and may require specific catalysts or more forcing reaction conditions. The reactivity would be influenced by the acidity of the C-H bonds, which is enhanced by the adjacent electron-withdrawing difluoromethylene groups.

Building Block for Complex Polyfluorinated Architectures

The true utility of this compound lies in its role as a difunctional building block for constructing larger, complex polyfluorinated molecules. The two terminal bromine atoms can be substituted through various coupling reactions, allowing for the introduction of the C5F6H4 segment into a larger molecular scaffold.

For instance, reaction with appropriate nucleophiles can lead to the formation of di-substituted products, effectively elongating the carbon chain or introducing new functional groups at both ends of the hexafluoropentane unit. This strategy is crucial for the synthesis of fluorinated oligomers and polymers, where the hexafluoropentane moiety can impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

The following table summarizes potential synthetic transformations using this compound as a building block:

Reaction TypeReagentsPotential Product
Nucleophilic SubstitutionR-NuR-Nu-(CF2CH2)2CF2-Nu-R
Grignard ReactionMg, then electrophileR-CH2CF2CH2CF2CH2CF2-R
Cross-Coupling ReactionsOrganometallic reagentsAr-(CF2CH2)2CF2-Ar

Integration into Coordination Chemistry and Supramolecular Assemblies: Leveraging Halogen Interactions and Fluorinated Backbones

The interplay of halogen atoms and a fluorinated backbone in this compound and its derivatives opens avenues in the fields of coordination chemistry and supramolecular assembly. The ability of bromine to participate in halogen bonding and the unique properties of the fluorinated chain are key to these applications.

Design of Ligands Containing Hexafluoropentane Moieties (e.g., derived from 1,1,1,5,5,5-hexafluoropentane-2,4-dione)

While direct ligand synthesis from this compound is not widely reported, a closely related and commercially available compound, 1,1,1,5,5,5-hexafluoropentane-2,4-dione, serves as a prominent precursor for a variety of ligands. This diketone readily forms stable metal complexes with a wide range of metal ions. The resulting complexes, often referred to as hexafluoroacetylacetonates (hfac), are known for their volatility and solubility in organic solvents, making them useful as catalysts and precursors for chemical vapor deposition (CVD).

Exploration of Halogen Bonding in Crystal Engineering

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). The strength of this interaction is influenced by the polarizability of the halogen and the electron-withdrawing nature of the group to which it is attached.

In this compound, the bromine atoms, attached to a fluorinated alkyl chain, have the potential to act as halogen bond donors. The electron-withdrawing fluorinated backbone can enhance the positive electrostatic potential (σ-hole) on the bromine atoms, making them more effective in forming halogen bonds with Lewis bases such as nitrogen or oxygen atoms in other molecules. This property is of significant interest in crystal engineering, where halogen bonding is utilized to control the assembly of molecules in the solid state, leading to the formation of predictable and well-defined supramolecular architectures. While specific crystal engineering studies involving this compound are not prevalent in the literature, the principles of halogen bonding suggest its potential as a valuable tool in the design of new crystalline materials.

Research in Functional Materials Development

The incorporation of the hexafluoropentane segment from this compound into larger molecules is a strategy for developing functional materials with tailored properties. The high fluorine content can impart hydrophobicity, oleophobicity, thermal stability, and chemical inertness.

Currently, the direct application of this compound in commercially available functional materials is not well-documented. However, its potential as a monomer or a cross-linking agent in the synthesis of specialty fluorinated polymers remains an area of research interest. For example, its reaction with diamines or diols could, in principle, lead to the formation of fluorinated polyamides or polyesters. These materials could find applications in coatings, sealants, and membranes where high performance under harsh conditions is required.

The development of new functional materials often relies on the availability of unique building blocks. As a difunctional fluorinated synthon, this compound represents a platform for the synthesis of novel materials with properties that are not achievable with traditional hydrocarbon-based monomers. Further research into the polymerization and material fabrication processes involving this compound is needed to fully realize its potential in materials science.

Interdisciplinary Research Perspectives: Bridging Synthetic Chemistry, Environmental Science, and Material Science

The study of this compound lies at the intersection of several scientific disciplines. Its utility as a building block in synthetic chemistry is intrinsically linked to the properties of the materials it can form and its potential interactions with the environment.

Synthetic Chemistry:

In synthetic chemistry, this compound is a bifunctional molecule that can undergo a variety of transformations at its carbon-bromine bonds. The presence of electron-withdrawing fluorine atoms influences the reactivity of the terminal carbons, making them susceptible to nucleophilic substitution reactions. youtube.com This allows for the introduction of a wide range of functional groups, leading to the synthesis of new, complex molecules.

Potential derivatization strategies, by analogy with other α,ω-dihaloalkanes, could include reactions with nucleophiles such as amines, alkoxides, and thiolates to form diamines, diethers, and dithioethers, respectively. youtube.com These derivatives can serve as monomers for polymerization or as linkers in the construction of more complex architectures. For instance, reaction with ammonia (B1221849) or primary amines could yield fluorinated diamines, which are valuable precursors for polyamides and polyimides with enhanced thermal and chemical stability.

Material Science:

The incorporation of fluorine into polymers and other materials is known to impart unique properties, including low surface energy, high thermal stability, and chemical resistance. researchgate.netbeilstein-journals.org this compound can be used as a fluorinated linker to introduce these desirable characteristics into various materials. rsc.orgsoton.ac.uk For example, it could be employed in the synthesis of fluorinated polyurethanes or polyesters, which have applications in coatings, sealants, and elastomers. rsc.org

In the field of metal-organic frameworks (MOFs), fluorinated linkers are utilized to create materials with tailored pore sizes and functionalities, often enhancing their hydrophobicity and stability. rsc.orgresearchgate.net The flexible, partially fluorinated backbone of this compound could lead to the formation of dynamic MOFs with interesting guest-sorption properties.

Environmental Science:

The environmental fate and potential impact of fluorinated compounds are of significant concern. Per- and polyfluoroalkyl substances (PFAS) are known for their persistence in the environment and their potential to bioaccumulate. frontiersin.orgnih.gov While long-chain PFAS like PFOA and PFOS have been largely phased out due to toxicity concerns, the environmental effects of shorter-chain alternatives are still under investigation. nih.govharvard.edu

As a short-chain fluorinated compound, this compound and its derivatives would be subject to scrutiny regarding their environmental persistence and potential for long-range transport. frontiersin.org Studies on the atmospheric and aqueous degradation pathways of such compounds are crucial to assess their environmental risk. The high stability of the carbon-fluorine bond suggests that these compounds are likely to be persistent. nih.gov Research in this area would focus on understanding their potential for bioaccumulation and any associated ecotoxicological effects.

Research Findings and Data

While specific research on the advanced applications and derivatization of this compound is limited in publicly available literature, its properties and the known reactivity of similar compounds allow for the projection of its potential.

Physical and Chemical Properties of this compound:

PropertyValueReference
CAS Number 371-83-5 chemicalbook.comchemdict.com
Molecular Formula C5H4Br2F6 chemicalbook.comthermofisher.com
Molecular Weight 337.88 g/mol chemicalbook.com
Appearance Liquid chemdict.comthermofisher.com
Density 2.003 g/mL chemdict.com
Purity ≥96.0% - 97% chemdict.com

Potential Derivatization Reactions:

The terminal bromine atoms of this compound are the primary sites for chemical modification. Based on the general reactivity of alkyl halides, a number of derivatization strategies can be proposed.

Reaction TypeReagentsPotential ProductPotential Application
Diamination Ammonia, Primary/Secondary Amines1,5-Diamino-1,1,3,3,5,5-hexafluoropentane derivativesMonomers for polyamides and polyimides
Dietherification Alkoxides, PhenoxidesBis(alkoxy/aryloxy)-1,1,3,3,5,5-hexafluoropentane derivativesSynthesis of fluorinated ethers, potential lubricants
Dithioetherification ThiolatesBis(alkyl/arylthio)-1,1,3,3,5,5-hexafluoropentane derivativesPrecursors for sulfur-containing polymers
Dicyanation Cyanide salts1,7-Dicyano-1,1,3,3,5,5-hexafluoropentaneIntermediate for dicarboxylic acids and diamines
Grignard Reaction MagnesiumBis(Grignard reagent) of 1,1,3,3,5,5-hexafluoropentaneIntermediate for introducing the fluorinated chain into larger molecules

It is important to note that the specific reaction conditions and outcomes for this compound would need to be determined experimentally. The presence of the fluorine atoms can influence the reactivity compared to non-fluorinated analogues.

Q & A

Basic: What are the standard synthetic routes for 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves halogen exchange or fluorination of precursor alkanes. For example, bromination of perfluorinated pentane derivatives under controlled conditions (e.g., using Br₂ in the presence of a Lewis acid catalyst). Purity optimization requires rigorous purification steps:

  • Distillation : Fractional distillation under reduced pressure to isolate the compound (boiling point >200°C) .
  • Chromatography : Use of silica gel or preparative GC to remove byproducts like unreacted bromine or partially fluorinated intermediates .
  • Spectroscopic Validation : Confirm purity via ¹⁹F NMR to detect residual fluorinated impurities and bromine content via elemental analysis .

Advanced: How can crystallographic data resolve conflicting structural interpretations of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) is critical for resolving structural ambiguities. Key steps include:

  • Crystal Growth : Slow evaporation of a saturated solution in non-polar solvents (e.g., hexane) to obtain diffraction-quality crystals.
  • Data Analysis : Use software like SHELX or OLEX2 to model Br⋯Br and C–F⋯H–C interactions, which influence molecular packing .
  • Validation : Compare experimental bond angles/distances with density functional theory (DFT) calculations to address discrepancies in fluorine vs. bromine spatial arrangements .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Containment : Use fume hoods with HEPA filters to mitigate inhalation risks from volatile brominated/fluorinated compounds.
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., Viton®) and full-face shields to prevent skin/eye contact .
  • Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal in halogenated waste containers .

Advanced: How do bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electrophilic Reactivity : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing effect stabilizes transition states. Optimize reaction conditions (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base) to enhance yields .
  • Steric Effects : The hexafluoropentane backbone reduces steric hindrance compared to aromatic analogs, enabling faster oxidative addition in catalytic cycles .
  • Kinetic Studies : Use in situ ¹⁹F NMR to monitor reaction progress and identify intermediates .

Advanced: What experimental design strategies optimize reaction yields in multi-step syntheses using this compound?

Methodological Answer:

  • Factorial Design : Employ a 2³ orthogonal array to test variables (temperature, catalyst loading, solvent polarity) and identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables using central composite design (CCD) .
  • Data Validation : Apply ANOVA to distinguish significant factors (p < 0.05) and refine reaction conditions .

Advanced: How can computational methods predict the environmental persistence of this compound?

Methodological Answer:

  • QSPR Modeling : Use quantum-chemical descriptors (e.g., HOMO-LUMO gaps, polar surface area) to estimate biodegradation half-lives via software like ACD/Percepta .
  • Molecular Dynamics (MD) : Simulate interactions with soil matrices to assess adsorption coefficients (Koc) .
  • Toxicity Prediction : Apply neural networks to predict acute aquatic toxicity (e.g., LC50 for Daphnia magna) based on fragment-based descriptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.